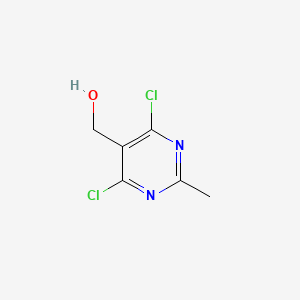![molecular formula C17H27BrN4O3Si B13974356 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a complex organic compound with a unique structure that combines bromine, hydroxy, methyl, trimethylsilyl, and pyrrolo[2,3-b]pyrazine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Bromination: Introduction of the bromine atom into the pyrrolo[2,3-b]pyrazine ring.
Hydroxylation: Addition of the hydroxy group to the 1-hydroxy-2-methylpropan-2-yl moiety.
Trimethylsilylation: Incorporation of the trimethylsilyl group to enhance stability and solubility.
Carboxamidation: Formation of the carboxamide group to complete the structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a hydrocarbon. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in binding to target proteins or enzymes, modulating their activity. The trimethylsilyl group enhances the compound’s stability and solubility, facilitating its biological activity.
類似化合物との比較
Similar Compounds
2-Bromo-2-methylpropane: A simpler brominated compound with different applications.
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide: Shares some structural similarities but lacks the pyrrolo[2,3-b]pyrazine ring.
Uniqueness
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is unique due to its complex structure, which combines multiple functional groups and a heterocyclic ring
特性
分子式 |
C17H27BrN4O3Si |
|---|---|
分子量 |
443.4 g/mol |
IUPAC名 |
2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C17H27BrN4O3Si/c1-17(2,10-23)21-16(24)12-9-22(11-25-6-7-26(3,4)5)15-14(12)20-13(18)8-19-15/h8-9,23H,6-7,10-11H2,1-5H3,(H,21,24) |
InChIキー |
HCYBNYLZWLXOHD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)NC(=O)C1=CN(C2=NC=C(N=C12)Br)COCC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13974273.png)
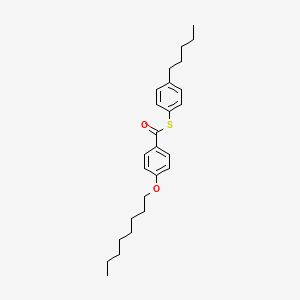
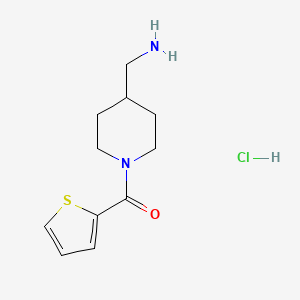

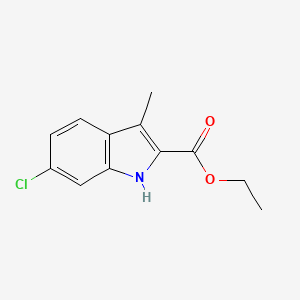
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)

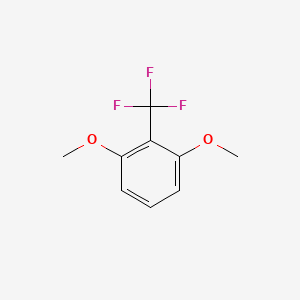
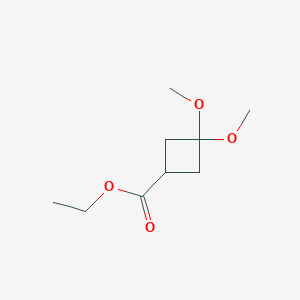
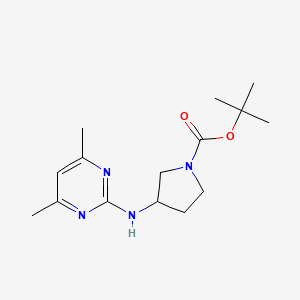
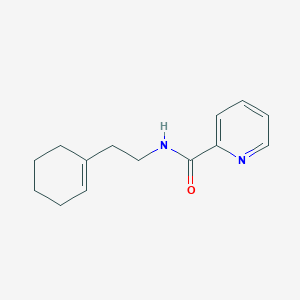
![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)

